tert-butyl N-(4-bromophenyl)-N-phenylcarbamate
Overview
Description
tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate: is an organic compound with the molecular formula C11H14BrNO2. It is a white to light yellow powder or crystalline solid. This compound is often used in organic synthesis and serves as a building block for more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromophenyl)-N-phenylcarbamate typically involves the reaction of 4-bromoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate can undergo nucleophilic substitution reactions, particularly at the bromine atom
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: Palladium catalysts such as Pd(PPh3)4 and boronic acids are used under mild conditions.
Major Products:
Biaryl Compounds: Formed through coupling reactions.
Substituted Anilines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl group serves as a protecting group for amines during multi-step synthesis.
Biology and Medicine:
Drug Development: It is used in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-(4-bromophenyl)-N-phenylcarbamate primarily involves its role as a protecting group in organic synthesis. The tert-butyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective deprotection is crucial in multi-step synthetic pathways .
Comparison with Similar Compounds
- tert-Butyl N-(4-methoxyphenyl)-N-phenylcarbamate
- tert-Butyl N-(4-chlorophenyl)-N-phenylcarbamate
- tert-Butyl N-(4-fluorophenyl)-N-phenylcarbamate
Uniqueness:
- Bromine Substitution: The presence of the bromine atom in tert-butyl N-(4-bromophenyl)-N-phenylcarbamate makes it particularly useful in coupling reactions, such as Suzuki-Miyaura coupling, due to the reactivity of the carbon-bromine bond .
- Versatility: It serves as a versatile intermediate in organic synthesis, allowing for the introduction of various functional groups through substitution reactions .
Properties
IUPAC Name |
tert-butyl N-(4-bromophenyl)-N-phenylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-17(2,3)21-16(20)19(14-7-5-4-6-8-14)15-11-9-13(18)10-12-15/h4-12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAQBBSMSWPVOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201214466 | |
Record name | 1,1-Dimethylethyl N-(4-bromophenyl)-N-phenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201214466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911293-26-0 | |
Record name | 1,1-Dimethylethyl N-(4-bromophenyl)-N-phenylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=911293-26-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-(4-bromophenyl)-N-phenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201214466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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